molecular formula C11H14ClN3O B2882015 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide CAS No. 2411224-38-7

2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide

Cat. No.: B2882015
CAS No.: 2411224-38-7
M. Wt: 239.7
InChI Key: LMSYWOJTCRWPKF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide is an organic compound that features a chloro group, a cyclopropyl group, and a pyrimidinyl group

Preparation Methods

The synthesis of 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropyl-2-methylpyrimidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl and pyrimidinyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-6(12)11(16)15-9-5-13-7(2)14-10(9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSYWOJTCRWPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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